Product packaging for Diazene, (4-bromophenyl)-(Cat. No.:)

Diazene, (4-bromophenyl)-

Cat. No.: B1228934
M. Wt: 185.02 g/mol
InChI Key: BNIBNRHSDMYMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Aryl Diazene (B1210634) Chemistry and its Historical Development in Organic Synthesis

The chemistry of aryl diazenes has been a subject of study for over a century, initially driven by the vibrant colors of many of these compounds, which led to their widespread use as dyes. lppcollegerisod.ac.in The fundamental synthesis of these molecules often involves the coupling of a diazonium salt with an electron-rich aromatic compound. Over the years, synthetic methodologies have evolved, with recent developments focusing on more environmentally friendly and efficient catalytic methods, such as the use of copper nanoparticles for the oxidative coupling of anilines. lppcollegerisod.ac.in The versatility of the N=N moiety has also been exploited in various synthetic transformations, including its use as a radical initiator in reactions like the Mitsunobu reaction. lppcollegerisod.ac.in

Structural Characteristics and Classification within the Diazene Family

Diazenes, with the general formula RN=NR, are a class of chemical compounds containing a dinitrogen unit. wikipedia.org The simplest member of this family is diimide (HN=NH). wikipedia.org When one or both hydrogen atoms are replaced by organic groups, organic diazenes are formed. "Diazene, (4-bromophenyl)-" falls into the category of aryl diazenes, where at least one of the nitrogen atoms is attached to an aromatic ring.

A key structural feature of diazenes is the possibility of E/Z (or trans/cis) isomerism around the N=N double bond. wikipedia.org The trans isomer is generally more stable. The N=N bond distance in a related compound, (E)-2-[(4-bromophenyl)diazenyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole, was found to be 1.274 (3) Å, which is slightly longer than that in azobenzene (B91143). iucr.org The classification of diazenes can also be based on the nature of the substituents attached to the nitrogen atoms (e.g., dialkyl, diaryl, or alkyl-aryl diazenes). acs.org

Significance of Bromine Substitution in Aryl Diazene Reactivity and Synthetic Utility

The introduction of a bromine atom onto the aryl ring of a diazene, as in "(4-bromophenyl)diazene," significantly influences the compound's electronic properties and reactivity. Bromine is an electron-withdrawing group, which can affect the electron density of the entire molecule. researchgate.net This substitution can lead to redshifts in the ultraviolet-visible spectra and lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

From a synthetic standpoint, the bromine atom serves as a versatile functional handle. It can participate in a variety of cross-coupling reactions, such as the Sonogashira coupling, to form more complex molecules. rsc.org This makes brominated aryl diazenes valuable intermediates in the synthesis of a wide range of organic materials and compounds with potential biological activity. rsc.orgnih.gov The presence of bromine can also influence the crystal packing of these molecules through halogen bonding, a type of non-covalent interaction. mdpi.com

Research Trajectories and Contemporary Interests in Brominated Aryl Diazene Systems

Current research on brominated aryl diazenes is multifaceted. One area of focus is the development of novel materials with specific optical or electronic properties. For instance, polymers containing brominated diazene units have been investigated for their acidochromic behavior, where their color changes in response to acidity. diva-portal.org

Another significant research direction is the use of brominated aryl diazenes in medicinal chemistry. The bromine substituent can enhance the biological activity of a molecule or provide a site for further chemical modification. nih.gov For example, compounds containing the (4-bromophenyl)diazenyl moiety have been synthesized and studied for their potential as enzyme inhibitors. iucr.org

Furthermore, the synthetic utility of the diazene group itself is an area of active investigation. Recent studies have explored the use of silicon-masked aryl diazenes, which offer enhanced stability and controlled reactivity, opening up new avenues for catalytic transformations. acs.org The development of novel synthetic methods, such as electrochemical approaches for diazene synthesis, is also a contemporary interest. acs.org

Data Tables

Table 1: Properties of Diazene, (4-bromophenyl)- and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(4-Bromo-phenyl)-phenyl-diazene4418-84-2C12H9BrN2261.122
1,2-Bis(4-bromophenyl)diazene1601-98-5C12H8Br2N2340.01
Diazene, methylphenyl-4406-66-0C7H8N2120.15
Diazene3618-05-1H2N230.030

Data sourced from Guidechem guidechem.com, ChemicalBook chemicalbook.com, and PubChem nih.govnih.gov.

Table 2: Synthetic Routes for 1,2-Bis(4-bromophenyl)diazene

Starting Material 1Starting Material 2Reagents/ConditionsYieldReference
4-Bromoaniline (B143363)-Copper Nanoparticles- lppcollegerisod.ac.in
Bromobenzene4-Bromoanilinehydrogenchloride;sodium carbonate;sodium nitrite (B80452) in water; pH=5-7 for 2 h70% chemicalbook.com

This table provides a summary of synthetic methods and is not exhaustive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2 B1228934 Diazene, (4-bromophenyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrN2

Molecular Weight

185.02 g/mol

IUPAC Name

(4-bromophenyl)diazene

InChI

InChI=1S/C6H5BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,8H

InChI Key

BNIBNRHSDMYMJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=N)Br

Synonyms

4-bromophenyldiazene

Origin of Product

United States

Mechanistic Investigations of 4 Bromophenyl Diazene Reactivity

Fundamental Reactivity Patterns and Electron Transfer Pathways

The reactivity of (4-bromophenyl)diazene and its derivatives is multifaceted, involving a delicate interplay of radical and ionic pathways. The nature of the transformation is heavily influenced by reaction conditions such as the presence of light, heat, metal catalysts, and the electronic properties of the reactants.

Aryl diazenes are notable for their ability to generate highly reactive aryl radicals, which serve as key intermediates in various synthetic transformations. The generation of the (4-bromophenyl)radical from a diazene (B1210634) precursor is typically initiated by a single-electron transfer (SET) event.

One of the most well-documented examples of this is the Sandmeyer reaction, which utilizes diazonium salts that are closely related to and can be derived from diazenes. wikipedia.orgbyjus.com In this reaction, a copper(I) salt acts as a catalyst, initiating the process by transferring an electron to the diazonium species. This SET results in the formation of a diazo radical, which rapidly loses a molecule of dinitrogen gas (N₂) to produce the (4-bromophenyl)radical. byjus.com The generation of biaryl compounds as byproducts provides strong evidence for the existence of this radical mechanism. wikipedia.org

The general steps for radical generation in this context are:

Formation of Diazonium Ion : An aryl amine precursor is converted to a diazonium salt. Aryltriazenes can also serve as precursors, converting to the corresponding diazonium salt upon treatment with acid. ntu.edu.sg

Single-Electron Transfer (SET) : A catalyst, typically Cu(I), donates an electron to the diazonium ion.

Loss of Dinitrogen : The resulting diazo radical is unstable and expels N₂, a thermodynamically favorable process, to form the aryl radical.

Visible light can also induce the formation of aryl radicals from diazene derivatives. For instance, arylazo sulfones, upon irradiation with visible light, undergo cleavage of the N-S bond to form an aryldiazenyl radical, which subsequently loses N₂ to yield the aryl radical. acs.org This photochemical approach offers a metal-free alternative for initiating radical reactions.

Once generated, the (4-bromophenyl)radical propagates the reaction by reacting with other species in the mixture. In a Sandmeyer reaction, this involves abstracting a halogen or pseudohalogen from a copper(II) species, thereby forming the final product and regenerating the Cu(I) catalyst. wikipedia.orgbyjus.com In other transformations, the radical can add to alkenes, arenes, or other radical acceptors.

While radical pathways are prominent, (4-bromophenyl)diazene also exhibits reactivity through ionic mechanisms, demonstrating both nucleophilic and electrophilic characteristics. The diazene moiety (—N=N—) itself is the primary center for this dual reactivity.

Nucleophilic Character : The lone pairs of electrons on the nitrogen atoms allow the diazene group to act as a nucleophile, reacting with strong electrophiles. ntu.edu.sg

Electrophilic Character : The N=N double bond can be susceptible to nucleophilic attack, a characteristic that is enhanced if the diazene is activated by an adjacent electron-withdrawing group. ntu.edu.sg Furthermore, the carbon atom of the phenyl ring attached to the bromine atom is an electrophilic site, susceptible to nucleophilic aromatic substitution, although this is less common for aryl halides without strong activation. More significantly, in the form of its corresponding diazonium salt, the terminal nitrogen becomes an exceptionally good leaving group (as N₂), making the attached aromatic carbon highly electrophilic and prone to attack by a wide range of nucleophiles. ntu.edu.sg This is the basis for many substitution reactions that replace the entire diazo group.

The molecule's reactivity can be summarized as follows:

Nucleophilic Sites : Nitrogen atoms of the azo group.

Electrophilic Sites : Carbon atom bearing the bromine, and the carbon atom attached to the azo group (especially when protonated or in diazonium form).

This dual character allows (4-bromophenyl)diazene and its precursors to participate in a variety of reactions, with the specific pathway often being directed by the choice of reagents and conditions. For example, reactions with strong nucleophiles often proceed via an ionic pathway where the diazo group is displaced. ntu.edu.sg

The decomposition of (4-bromophenyl)diazene can be induced by either heat or light, often leading to a complex mixture of products through competing radical and molecular pathways.

Thermal Decomposition : When heated, the weakest bonds in the molecule are prone to homolytic cleavage. The C-N and N=N bonds are potential sites of fragmentation. Studies on analogous diazines suggest that thermal decomposition can initiate via the loss of a hydrogen atom followed by the opening of the aromatic ring, or through a molecular route. rsc.org In the case of (4-bromophenyl)diazene, a likely primary step is the cleavage of the C-N bond to generate a (4-bromophenyl)radical and a diazenyl radical (HN=N•), or the homolysis of the N=N bond in its symmetrical counterpart, 1,2-bis(4-bromophenyl)diazene. These initial radical species can then undergo a cascade of secondary reactions, including hydrogen abstraction, dimerization, and further fragmentation. The ultimate products are often nitrogen gas, bromobenzene, and biphenyl (B1667301) derivatives. The decomposition temperature and product distribution are highly dependent on the specific molecular structure and the reaction environment.

Photochemical Decomposition : The azo group (—N=N—) is a chromophore that can absorb UV or visible light. Upon photoexcitation, diaryldiazenes can undergo isomerization from the more stable E-isomer to the Z-isomer. Prolonged irradiation or irradiation with higher energy light can lead to irreversible decomposition. The photochemical decomposition of related arylazo sulfonates is known to proceed via the generation of aryl radicals. acs.org For example, the photolysis of sodium 2-(4-bromophenyl)diazene-1-sulfonate in an aqueous solution yields 4-bromophenol (B116583) as a major product, indicating a pathway that involves the generation of a (4-bromophenyl)radical which then reacts with water. acs.org

Common byproducts from both thermal and photochemical decomposition include:

Nitrogen gas (N₂)

Bromobenzene

4,4'-Dibromobiphenyl

Phenolic compounds (e.g., 4-bromophenol, if water is present) acs.org

Decomposition MethodKey IntermediatesMajor ByproductsReference
Thermal (4-bromophenyl)radical, Diazenyl radicalN₂, Bromobenzene, Biaryls rsc.org
Photochemical (4-bromophenyl)radical, Z-isomerN₂, 4-Bromophenol (in H₂O) acs.orgacs.org

Ionic Reaction Pathways and Nucleophilic/Electrophilic Character

Role as a Synthetic Intermediate in Diverse Reaction Classes

(4-Bromophenyl)diazene and its precursors are valuable intermediates in organic synthesis, primarily serving as a source of the 4-bromophenyl moiety in cross-coupling and substitution reactions.

The diazene functional group, particularly when part of a triazene (B1217601) or diazonium salt structure, can act as an effective leaving group in palladium-catalyzed cross-coupling reactions, providing an alternative to the more common aryl halides or triflates.

Suzuki-Miyaura Reaction : In this reaction, a palladium catalyst facilitates the coupling of an organoboron compound (like an arylboronic acid) with an organic halide or a suitable equivalent. Research has shown that aryltriazenes, which are stable precursors to diazonium ions, can be used as the electrophilic partner. Specifically, 1-(4-bromophenyl)-2-(pyrrolidin-1-yl)diazene has been successfully employed in Suzuki-Miyaura couplings. d-nb.info A key advantage observed is the high chemoselectivity; the triazene group can react preferentially over an aryl bromide or iodide present in the same molecule, allowing for sequential cross-couplings. d-nb.info

The catalytic cycle, adapted for a diazene-derived substrate, is generally understood as:

Oxidative Addition : The Pd(0) catalyst inserts into the Ar-N bond of the activated diazene (e.g., a diazonium salt formed in situ), forming a Pd(II) complex. chemrxiv.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the leaving group.

Reductive Elimination : The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst. chemrxiv.orgresearchgate.net

Heck-Type Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene under palladium catalysis. wikipedia.org Similar to the Suzuki-Miyaura reaction, the (4-bromophenyl)diazenyl group can serve as the aryl source. The mechanism follows a related Pd(0)/Pd(II) cycle, but instead of transmetalation, the key step after oxidative addition is the migratory insertion of the alkene into the Pd-Aryl bond. numberanalytics.comlibretexts.org This is followed by β-hydride elimination to release the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. numberanalytics.comlibretexts.org

ReactionCatalyst System (Typical)Key Mechanistic StepsReference
Suzuki-Miyaura Pd(0) complex (e.g., Pd(PPh₃)₄), BaseOxidative Addition, Transmetalation, Reductive Elimination d-nb.infochemrxiv.org
Heck Pd(0) complex, BaseOxidative Addition, Migratory Insertion, β-Hydride Elimination wikipedia.orgnumberanalytics.com

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group (via its diazonium salt) with a wide variety of substituents, including halides (Cl, Br), cyanide (CN), and others. wikipedia.orgbyjus.com As (4-bromophenyl)diazene is intrinsically linked to the 4-bromobenzenediazonium (B8398784) ion, it is central to these transformations.

The mechanism of the copper-catalyzed Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SᵣₙAr). wikipedia.org It proceeds via the following steps:

Formation of the Aryl Radical : As described in section 3.1.1, the reaction is initiated by a single-electron transfer from a Cu(I) salt to the 4-bromobenzenediazonium ion. This generates the (4-bromophenyl)radical with the concomitant loss of stable N₂ gas. byjus.comnrochemistry.com

Nucleophilic Substitution : The newly formed aryl radical reacts with a copper(II) species (e.g., CuX₂), which transfers a halide or pseudohalide ligand (X) to the radical.

Product Formation and Catalyst Regeneration : This transfer yields the final substituted aromatic product (Ar-X) and regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue. wikipedia.org

This radical mechanism explains the high efficiency of the reaction and the formation of observed side products like biaryls. While copper(I) salts are characteristic of the classic Sandmeyer reaction, related substitutions can be achieved with other reagents. For example, aryl iodides can be formed using potassium iodide without the need for a copper catalyst, and fluorination can be accomplished using tetrafluoroborate (B81430) anions in the Balz–Schiemann reaction. wikipedia.orgorganic-chemistry.org These related processes highlight the versatility of the diazonium group as a synthetic handle for introducing a wide array of functional groups onto the 4-bromophenyl scaffold.

Azo Coupling Reactions: Mechanistic Insights and Scope

Azo coupling is a cornerstone reaction in organic chemistry, pivotal for the synthesis of a vast array of azo compounds, which are prominent as dyes and pigments due to their extended conjugated systems. numberanalytics.comwikipedia.orgmdpi.com The reaction is a form of electrophilic aromatic substitution where an aryldiazonium cation acts as the electrophile, attacking an activated aromatic ring, the coupling partner, which serves as a nucleophile. numberanalytics.comwikipedia.org For (4-bromophenyl)diazene, the reactive species is the 4-bromobenzenediazonium ion.

The mechanism proceeds with the diazonium ion attacking the electron-rich coupling partner, typically a phenol (B47542) or an aniline (B41778) derivative. numberanalytics.comwikipedia.org The substitution usually occurs at the para position of the coupling partner. If the para position is blocked, the reaction proceeds more slowly at an available ortho position. wikipedia.org The pH of the reaction medium is a critical parameter; the reaction is most efficient in mildly acidic to neutral conditions. organic-chemistry.org If the pH is too low, the concentration of the active phenoxide or free amine nucleophile is reduced, slowing or stopping the reaction. organic-chemistry.org Conversely, in strongly alkaline solutions, the diazonium salt can be converted to a non-electrophilic diazotate.

The scope of the reaction is broad, though it is most effective with electron-rich aromatic compounds. A study on the reaction between p-substituted benzenediazonium (B1195382) tetrafluoroborates and various benzene (B151609) derivatives bearing electron-donating groups provided insights into the reactivity. researchgate.netnih.gov For instance, the reaction of 4-bromobenzenediazonium tetrafluoroborate with 1,3-dipiperidinyl benzene proceeded efficiently, yielding the corresponding azo product in high yield. nih.gov

Table 1: Exemplary Azo Coupling Reaction with a (4-Bromophenyl)diazene Precursor nih.gov

Electrophile Precursor Nucleophile Product Yield

The reaction involves the formation of a Wheland intermediate (also known as a σ-complex), which then loses a proton to restore aromaticity and form the final, stable azo compound. numberanalytics.com In specific cases with highly electron-rich systems, such as those involving 1,3,5-tris(N,N-dialkylamino)-benzenes, these intermediates can be stable enough for detection by NMR spectroscopy. researchgate.net

Reactivity as a Precursor to Highly Reactive Aryl Nucleophiles (e.g., via desilylation of N-aryl-N′-silyldiazenes)

A modern and highly versatile application of aryl diazenes involves their use as precursors to potent aryl nucleophiles. d-nb.inforesearchgate.net Specifically, N-aryl-N′-silyldiazenes, such as N-(4-bromophenyl)-N'-(trimethylsilyl)diazene, serve as stable, easy-to-handle pronucleophiles. researchgate.net These compounds can be activated under mild conditions to release a highly reactive aryl anion equivalent. d-nb.infonih.govx-mol.com

The activation mechanism involves the treatment of the N-aryl-N′-silyldiazene with a Lewis base, such as an alkali metal silanolate (e.g., KOSiMe₃) or a fluoride (B91410) source. d-nb.inforesearchgate.net This initiates a cascade involving desilylation, which is followed by the extrusion of dinitrogen gas (N₂), a thermodynamically favorable process. d-nb.infonih.gov The result is the in situ generation of a functionalized aryl alkali metal species, in this case, the (4-bromophenyl)metal nucleophile. d-nb.inforesearchgate.net

A key advantage of this methodology is its remarkable functional-group tolerance. The aryl nucleophile can be decorated with a wide range of substituents, including halogens like bromine, as well as electrophilic groups like esters or nitriles, which would be incompatible with traditional methods for generating organometallic reagents like Grignard or organolithium compounds. d-nb.infonih.gov The generated aryl nucleophile can then be trapped by various electrophiles, most commonly carbonyl compounds, to form new carbon-carbon bonds. d-nb.inforesearchgate.net The process can even be rendered catalytic, where the alkoxide product formed after addition to a carbonyl electrophile can itself act as the Lewis base to activate another molecule of the silyldiazene, propagating the cycle. d-nb.info

Table 2: Arylation of Benzaldehyde using a Silyldiazene Precursor researchgate.net

Diazene Precursor Electrophile Initiator (catalytic) Product Yield

This method represents a significant advance, providing access to highly reactive and functionalized aryl nucleophiles at ambient temperature from stable precursors, thereby avoiding the often harsh conditions and limited chemoselectivity of classical organometallic chemistry. d-nb.info

Spectroscopic and Computational Mechanistic Elucidation

Application of Advanced NMR Techniques (e.g., ¹H-¹⁵N HMBC) for Reaction Site and Intermediate Characterization

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the structural elucidation of reaction products and the characterization of transient intermediates in the reactions of (4-bromophenyl)diazene. researchgate.net Two-dimensional heteronuclear correlation experiments are particularly powerful. The Heteronuclear Multiple Bond Correlation (HMBC) experiment, especially the ¹H-¹⁵N HMBC variant, is highly effective for determining ¹⁵N chemical shifts at natural abundance and establishing connectivity between protons and nitrogen atoms over two to three bonds. researchgate.net

This technique is crucial for unambiguously determining the site of reaction in molecules with multiple nitrogen atoms, such as in the products of azo coupling. For instance, in the reaction between a 4-bromobenzenediazonium salt and an unsymmetrical nucleophile, ¹H-¹⁵N HMBC can definitively identify which nitrogen atom is bonded to which aromatic ring by observing the long-range correlations between the protons on each ring and the nitrogen atoms of the azo bridge. researchgate.net

Furthermore, NMR spectroscopy, including ¹H-¹H COSY and ¹H-¹³C HSQC/HMBC, can be used to monitor reaction progress and detect intermediates. researchgate.net In studies of azo coupling with highly activated nucleophiles, diagnostic signals for the Wheland-like intermediate have been observed. researchgate.net A key feature is the signal for the sp³-hybridized carbon atom bearing both a proton and the incoming azo group, which appears at a characteristic upfield chemical shift in the ¹H and ¹³C NMR spectra. researchgate.net The detection and characterization of such intermediates provide direct evidence for the proposed electrophilic aromatic substitution mechanism. researchgate.net

EPR Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most definitive technique for the detection and characterization of paramagnetic species, such as free radicals, which may be formed as transient intermediates in chemical reactions. bruker.combruker.comnih.gov The method is highly sensitive and specific to species with unpaired electrons. bruker.com

In the context of (4-bromophenyl)diazene chemistry, EPR spectroscopy would be the primary tool to investigate reaction pathways that might involve single-electron transfer (SET) processes or homolytic bond cleavage, leading to the formation of radical intermediates. For example, if the decomposition of (4-bromophenyl)diazene were to proceed via a radical mechanism, the formation of a 4-bromophenyl radical (•C₆H₄Br) could potentially be detected.

While direct detection of highly reactive, short-lived radicals can be challenging, the technique of spin trapping is often employed. nih.govmdpi.com This method involves adding a "spin trap" molecule (e.g., a nitrone or nitroso compound) to the reaction mixture. mdpi.com The spin trap reacts with the transient radical to form a much more stable and persistent nitroxide radical, known as a spin adduct. mdpi.comnih.gov The resulting EPR spectrum of the spin adduct is characteristic of the original radical that was trapped, allowing for its identification. mdpi.com The hyperfine coupling constants of the spin adduct's EPR spectrum provide structural information about the trapped radical. mdpi.com Although no specific EPR studies on (4-bromophenyl)diazene were found, the methodology is standard for detecting potential radical intermediates in diazene chemistry, such as arylsulfanyl radicals generated from the thermolysis or photolysis of related diazene precursors. researchgate.net

Quantum Chemical Calculations (DFT, ab initio) for Reaction Energy Profiles and Transition State Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and high-level ab initio methods, have become essential tools for elucidating complex reaction mechanisms. scienceopen.commdpi.comsumitomo-chem.co.jp These computational methods allow for the detailed exploration of potential energy surfaces (PES), providing critical insights into the thermodynamics and kinetics of chemical reactions involving species like (4-bromophenyl)diazene. scienceopen.com

For reactions involving diazenes, these calculations can predict key mechanistic features. For example, DFT studies have been used to investigate the mechanism of nitrogen extrusion from 1,1-diazenes. udg.eduacs.org Such studies can compute the relative Gibbs free energies of reactants, intermediates, transition states, and products. udg.edu This allows for the identification of the rate-determining step (rds) of the reaction by locating the transition state with the highest energy barrier. udg.eduacs.org For instance, the cleavage of the two C-N bonds and the release of N₂ from a diazene intermediate to form a biradical has been computationally identified as the rds in certain cyclobutane (B1203170) syntheses. udg.eduacs.org

Furthermore, quantum chemical calculations are used to:

Determine Heats of Formation: High-accuracy methods like coupled-cluster theory (e.g., CCSD(T)) can calculate the heats of formation for diazene and its derivatives, providing fundamental thermodynamic data. researchgate.net

Analyze Transition States: The geometry of transition states can be optimized, and vibrational frequency analysis can confirm them as first-order saddle points on the PES. udg.edu This structural information reveals the precise atomic motions involved in bond-breaking and bond-forming processes.

Predict Spectroscopic Properties: Methods like Time-Dependent DFT (TD-DFT) can predict UV-visible absorption spectra, which can be compared with experimental data to identify intermediates. sumitomo-chem.co.jp

Evaluate Reaction Pathways: Competing reaction pathways, such as radical versus ionic mechanisms, can be evaluated energetically to predict the most likely course of the reaction under given conditions. tandfonline.com

These computational approaches provide a molecular-level understanding of reactivity that is often inaccessible by experimental means alone, making them a powerful partner to laboratory studies. rsc.org

Kinetic Studies and Reaction Rate Determination Methodologies

Kinetic studies are fundamental to understanding reaction mechanisms, as the experimentally determined rate law provides insight into the composition of the transition state of the rate-determining step. ebsco.comwikipedia.org The rate of a reaction involving (4-bromophenyl)diazene is determined by monitoring the change in concentration of a reactant or product over time. ebsco.com

Several analytical methodologies are commonly employed for this purpose:

Spectrophotometry: If the reactant or product (e.g., a colored azo dye) has a distinct absorption in the UV-visible spectrum, its concentration can be monitored over time by measuring the absorbance at a specific wavelength (Beer-Lambert law). ebsco.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate the components of the reaction mixture at various time points. ebsco.com By integrating the peak areas and using a suitable internal standard, the concentration of each species can be quantified. d-nb.info

NMR Spectroscopy: Quantitative NMR (qNMR) can also be used to follow the disappearance of reactant signals or the appearance of product signals over time.

Modern techniques can provide even more detailed kinetic information. For instance, operando spectroscopy, such as operando FE-EPR, allows for the real-time tracking of radical intermediates during a reaction, enabling the resolution of the kinetics of individual catalytic steps. nih.gov Such advanced methods can reveal whether processes like electron transfer or substrate binding are rate-limiting. nih.gov

Applications of 4 Bromophenyl Diazene in Advanced Organic Synthesis Research

Construction of Carbon-Carbon Bond Architectures

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of the carbon skeletons of organic molecules. (4-Bromophenyl)diazene has emerged as a valuable reagent in this context, facilitating a range of C-C bond-forming reactions.

Arylation Reactions for the Synthesis of Biaryl and Polycyclic Systems

Biaryl and polycyclic aromatic systems are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. rsc.org (4-Bromophenyl)diazene serves as an effective precursor for the introduction of the 4-bromophenyl group in these structures.

One notable application involves the palladium-catalyzed denitrogenative cross-coupling of N-aryl-N'-silyldiazenes with aryl bromides. researchgate.net This method allows for the synthesis of various biaryl compounds. researchgate.net In a related approach, a transition-metal-free protocol has been developed for the arylation of N-phenyl- and N-benzoyl-substituted imine derivatives using silicon-protected aryl-substituted diazenes, which release the aryl nucleophile upon desilylation. researchgate.net

Furthermore, the synthesis of polycyclic aromatic hydrocarbons (PAHs) has been achieved through intramolecular photocyclization reactions of stilbene (B7821643) derivatives, which can be prepared using (4-bromophenyl)diazene as a starting material. mdpi.com For instance, dibenzoanthracene and benzoperylene-type fluorine-containing PAHs have been synthesized via the Mallory reaction of a 1,4-distyrylbenzene-type π-conjugated molecule derived from (4-bromophenyl)diazene. mdpi.com

The utility of diazene-directed synthesis extends to the creation of molecules with quaternary carbon centers. google.com For example, a modular synthesis of oligocyclotryptamines, which involves the formation of a Csp2-Csp3 bond, has been developed using N1-aryl N1-Boc aryl hydrazines as precursors to diazene (B1210634) intermediates. google.com

Table 1: Examples of Arylation Reactions Involving (4-Bromophenyl)diazene Derivatives

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
N-(4-bromophenyl)-N'-(trimethylsilyl)diazeneAryl bromidePEPPSI™ catalyst, NaOt-BuBiaryl
Silicon-protected (4-bromophenyl)diazeneN-phenyl-benzaldehyde iminePotassium trimethylsilanolateBenzhydryl-substituted amine
1,4-dibromobenzene1-phenyl-2-(perfluorocyclopentenyl)acetylenenBuLi, THFPrecursor to F-PAHs
N1-(4-bromophenyl) N1-Boc aryl hydrazineTryptamine derivative-Oligocyclotryptamine

Selective Functionalization of Olefins and Alkynes via Meerwein-type Reactions

The Meerwein arylation is a classic reaction that involves the addition of an aryl radical to an electron-deficient alkene. beilstein-journals.org (4-Bromophenyl)diazene can serve as a precursor to the 4-bromophenyl radical, enabling the functionalization of olefins and alkynes. A sunlight-driven, metal-free Mizoroki-Heck-type coupling has been developed for the synthesis of triarylethylenes, where (4-bromophenyl)diazene derivatives act as aryl radical precursors. lookchem.com

The reaction of alkynes with electrophilic reagents like halogens and hydrogen halides is a fundamental transformation in organic synthesis. libretexts.org While the direct reaction of (4-bromophenyl)diazene in this context is less common, its derivatives can be used to generate aryl radicals that add to alkynes, leading to functionalized vinyl compounds.

Ring-Closing and Annulation Reactions Mediated by Diazene Intermediates

Diazene intermediates derived from (4-bromophenyl)diazene can participate in ring-closing and annulation reactions to construct various cyclic and polycyclic systems. ntu.edu.sgnih.gov A notable example is the synthesis of indolo[2,1-a]isoquinolines through a triazene-directed C-H annulation cascade. pkusz.edu.cn In this process, the triazene (B1217601) acts as an internally cleavable directing group. pkusz.edu.cn

Palladium-catalyzed annulation of 1-(2-iodoaryl)triazenes with internal alkynes provides a route to 3,4-disubstituted cinnolines. ntu.edu.sg This reaction demonstrates a novel reactivity of the triazene group. ntu.edu.sg Furthermore, the synthesis of various nitrogen-containing heterocycles can be achieved through ring-closing metathesis reactions. organic-chemistry.org

Formation of Carbon-Heteroatom Linkages

The introduction of heteroatoms into organic molecules is crucial for modulating their physical, chemical, and biological properties. (4-Bromophenyl)diazene and its derivatives have proven to be valuable reagents for the formation of carbon-heteroatom bonds. nih.govresearchgate.net

Introduction of Halogen (F, Cl, Br, I), Cyano, and Hydroxyl Groups

While (4-bromophenyl)diazene itself contains a bromine atom, related diazo compounds and diazonium salts are extensively used for introducing a range of functional groups onto aromatic rings. sci-hub.sewiley-vch.de The Sandmeyer and Schiemann reactions, which utilize diazonium salts derived from anilines, are classic methods for introducing halogens (Cl, Br, I), cyano, and fluoro groups, respectively. Although not a direct application of (4-bromophenyl)diazene, the underlying chemistry of diazonium intermediates is highly relevant. The introduction of a hydroxyl group can also be achieved via the decomposition of a diazonium salt in water.

Synthesis of Nitrogen-Containing Heterocycles (e.g., indazoles, triazenes)

(4-Bromophenyl)diazene and its precursors are instrumental in the synthesis of various nitrogen-containing heterocycles.

Indazoles: The synthesis of indazoles can be achieved through several routes involving diazo compounds. thieme-connect.de For instance, the cyclization of o-alkylaniline derivatives via diazotization is a common method, particularly effective when electron-withdrawing groups like bromo are present on the benzene (B151609) ring. thieme-connect.de Cobalt(III)-catalyzed synthesis of indazoles has also been reported through C-H bond functionalization/addition/cyclization cascades of azobenzenes. acs.org

Triazenes: Triazenes can be synthesized by coupling aryl diazonium salts with amines. researchgate.net A continuous-flow process for the preparation of triazenes from diazonium salts has been developed, which is applicable to a wide range of substrates, including those derived from bromo-anilines. researchgate.net These triazene derivatives can serve as protecting groups for secondary amines due to their stability towards various reaction conditions. researchgate.net

Table 2: Synthesis of Nitrogen-Containing Heterocycles from (4-Bromophenyl)diazene Precursors

HeterocycleSynthetic MethodKey IntermediateReference
6-Bromo-1H-indazoleCyclization of diazotized 2-alkyl-5-bromoanilineDiazonium salt thieme-connect.de
N-Aryl-2H-indazolesCo(III)-catalyzed C-H functionalization/cyclizationAzobenzene (B91143) acs.org
1-(4-Bromophenyl)-3,3-dialkyltriazeneCoupling of diazonium salt with secondary amine4-Bromophenyldiazonium salt researchgate.netresearchgate.net

Formation of Other Heteroatom-Functionalized Arenes (e.g., borylation, stannylation, phosphorylation)

The (4-Bromophenyl)diazene scaffold offers multiple pathways for the introduction of heteroatoms, leading to the synthesis of valuable organoboron, organotin, and organophosphorus compounds. These reactions often proceed via mechanisms that leverage either the diazene group as a leaving group or the carbon-bromine bond as a handle for cross-coupling.

Borylation:

Borylation reactions introduce a boron-containing moiety onto an aromatic ring, creating arylboronates which are exceptionally useful intermediates, most notably in Suzuki-Miyaura cross-coupling reactions. mdpi.com Research has demonstrated several strategies where diazene-related functionalities facilitate this transformation. Zinc-catalyzed borylation of aryldiazonium salts and aryltriazenes with bis(pinacolato)diboron (B136004) (B₂pin₂) provides a convenient route to arylboronates under mild conditions. researchgate.netfrontiersin.org In these reactions, aryltriazenes, which are stable precursors to diazonium salts, can be converted in situ to the reactive diazonium species. frontiersin.org

Furthermore, metal-free approaches have been developed. Visible light has been used to promote the borylation of arylazo sulfones, which serve as aryl radical precursors, reacting with diboron (B99234) esters to yield the desired arylboronates. tcichemicals.com Another innovative, metal-free strategy involves the directed C-H borylation of arenes. dntb.gov.ua In one example of this methodology, 1,2-bis(4-bromophenyl)diazene was employed as a coupling reagent in a process that yields tetracoordinated aryl boronates, highlighting the direct use of a diazene compound in functionalization reactions. dntb.gov.ua

Stannylation:

The synthesis of arylstannanes, or organotin compounds, is another key transformation due to their application in Stille cross-coupling reactions. The (4-bromophenyl)diazene molecule is a viable substrate for stannylation primarily through its aryl bromide component. Palladium-catalyzed coupling of aryl halides with organotin reagents like hexabutyldistannane (B1337062) or hexamethyldistannane (B1337061) is a general and efficient method for creating the C-Sn bond. nih.govresearchgate.net These reactions can be performed under various conditions, including solvent-free mechanochemical protocols that are rapid and can be conducted in the air. researchgate.net

More directly related to the diazene functionality, research has shown that arylazo sulfones can be coupled with hexaalkyldistannanes. thieme-connect.de Additionally, Sandmeyer-type reactions, which traditionally involve the conversion of an amino group via a diazonium salt, have been adapted for stannylation. thieme-connect.de In this process, arylamines are converted to diazonium salts and subsequently reacted with hexamethyldistannane to produce arylstannanes. thieme-connect.de This demonstrates that the core reactivity of the diazo group can be harnessed for C-Sn bond formation.

Phosphorylation:

The introduction of phosphorus functional groups onto aromatic rings yields arylphosphonates and related compounds, which are important in medicinal chemistry and materials science. The C-Br bond in (4-bromophenyl)diazene serves as a prime reaction site for phosphorylation. Photoredox catalysis has emerged as a powerful, mild method for forming C-P bonds. nih.govrsc.org Using organic dyes or transition metal complexes as photocatalysts, aryl halides (including bromides and chlorides) can be coupled with various phosphite (B83602) reagents under visible light irradiation. nih.govorganic-chemistry.org This approach is noted for its tolerance of sensitive functional groups. organic-chemistry.org Electrochemical methods, sometimes in combination with photochemistry or nickel catalysis, also enable the efficient phosphorylation of aryl halides. nih.govorganic-chemistry.org These strategies allow for the conversion of the 4-bromophenyl group into a 4-phosphonophenyl moiety under controlled conditions.

Table 1: Research Findings on Heteroatom Functionalization of (4-Bromophenyl)diazene and Related Compounds

Functionalization Method Key Reagents/Catalysts Substrate Type Relevant Findings Citations
Borylation Zinc-Catalyzed Zn(ClO₄)₂, B₂pin₂ Aryldiazonium Salts, Aryltriazenes Provides moderate to excellent yields under mild, ligand-free conditions. researchgate.netfrontiersin.org
Metal-Free Photochemical Visible Light, B₂pin₂ Arylazo Sulfones Enables borylation without a photocatalyst, tolerating halides. tcichemicals.com
Metal-Free C-H Borylation BBr₃ Arenes (with diazene coupling partner) 1,2-bis(4-bromophenyl)diazene used as a coupling reagent. dntb.gov.ua
Stannylation Palladium-Catalyzed Pd(OAc)₂, (SnBu₃)₂ Aryl Halides General method for creating C-Sn bonds from aryl bromides. nih.govresearchgate.net
Sandmeyer-Type t-BuONO, (Me₃Sn)₂ Arylamines (via Diazonium Salts) Converts amino groups to stannanes via in situ diazotization. thieme-connect.de
Phosphorylation Photoredox Catalysis Photocatalyst (e.g., Eosin Y), P(OR)₃ Aryl Halides Mild, transition-metal-free method with broad functional group tolerance. nih.govmdpi.com
Electro-photochemical NpMI, P(OEt)₃ Aryl Chlorides Electron-primed photoredox catalysis enables reduction of challenging substrates. organic-chemistry.org

Research into Functional Material Precursors and Surface Chemistry

The unique chemical properties of aryl diazenes, including their ability to generate radicals and participate in surface-anchoring reactions, make them valuable precursors for functional materials and for the chemical modification of surfaces.

Investigations into the Use of Aryl Diazene Moieties for Polymerization Initiators

Azo compounds are one of the most important classes of initiators for free-radical polymerization. researchgate.netchemeurope.com Their utility stems from the thermal or photochemical decomposition of the azo group (-N=N-) to produce nitrogen gas and two carbon-centered radicals. chemeurope.comresearchgate.net These radicals then initiate the polymerization of vinyl monomers. chemeurope.com Aliphatic azo compounds, such as Azobisisobutyronitrile (AIBN), are the most widely used and studied examples. researchgate.netchemeurope.com

Aryl diazenes, such as (4-bromophenyl)diazene, belong to this family of azo compounds and can, in principle, also function as radical initiators. chemeurope.com Upon heating or irradiation, the C-N bonds can cleave to generate aryl radicals and nitrogen gas. However, aromatic azo compounds are generally more stable than their aliphatic counterparts due to the delocalization of electrons into the aromatic rings. chemeurope.com This increased stability means that higher temperatures or more energetic light may be required for decomposition, which can be a limiting factor. While less common than aliphatic initiators, the generation of aryl radicals from aryl diazenes is a known process and represents an area of investigation for specialized polymerization applications. nih.gov

Table 2: Comparison of Azo Polymerization Initiator Types

Initiator Type Example(s) Typical Activation Radical Species Generated Key Characteristics Citations
Aliphatic Azonitriles AIBN (Azobisisobutyronitrile) Thermal (Heat) Carbon-centered (Alkyl) Widely used, predictable decomposition kinetics, not sensitive to induced decomposition. researchgate.netchemeurope.comresearchgate.netgoogle.com
Aromatic Diazenes (4-Bromophenyl)diazene Thermal (Heat) or Photochemical (UV Light) Carbon-centered (Aryl) Generally more stable than aliphatic azo compounds; less commonly used as initiators. chemeurope.comnih.gov
Functional Azo Initiators Various Thermal or Photochemical Carbon-centered with functional groups Initiator fragments contain other chemical groups (e.g., hydroxyl, carboxyl) to produce end-functionalized polymers. researchgate.net

Chemical Modification of Substrate Surfaces using Diazene Derivatives

The ability to tailor the surface chemistry of materials is critical for applications ranging from biosensors and medical implants to electronics and corrosion prevention. Diazene derivatives, and more commonly their diazonium salt precursors, are exceptionally versatile reagents for surface modification. nih.govsapub.org

The primary method involves the reduction of an aryldiazonium salt, which can be generated from an aromatic amine. This reduction, which can be triggered electrochemically, chemically, or photochemically, produces an aryl radical. nih.govresearchgate.net This highly reactive radical readily forms a covalent bond with a wide variety of substrates, including metals, carbon, silicon, and polymers. nih.govsapub.org This process results in a robust, covalently attached organic layer that modifies the surface properties of the substrate. For instance, a surface can be functionalized with (4-bromophenyl) groups by grafting the corresponding diazonium salt. sapub.org This attached layer can then be used for further reactions; for example, a (4-bromophenyl)-functionalized surface can act as a co-monomer or anchor for the growth of polymer films. mdpi.comresearchgate.net

In a related approach, diazene-based molecules designed to be radical precursors have been covalently incorporated into the structure of porous hybrid silicas. nih.gov Upon thermal or photochemical activation, these anchored diazenes release radicals within the material's pores, enabling studies on the behavior of confined radicals or the initiation of reactions directly from the surface. organic-chemistry.orgnih.gov Diazirines, which are strained three-membered ring isomers of diazenes, have also been used as linkers for the nondestructive surface modification of polymers like polydimethylsiloxane (B3030410) (PDMS) to enhance the immobilization of proteins. nih.gov

Future Research Directions and Emerging Paradigms in 4 Bromophenyl Diazene Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for (4-bromophenyl)diazene and its derivatives. A major focus is the development of methods that maximize atom economy, minimizing waste by ensuring that the maximum number of atoms from the reactants are incorporated into the final product. jocpr.com

Future research will likely prioritize:

Catalytic Aerobic Oxidation: Moving away from stoichiometric oxidants, research into catalytic systems that utilize air or molecular oxygen as the terminal oxidant for the synthesis of azobenzenes from anilines is a promising green alternative.

Reagentless Synthesis: Exploring protocols that minimize or eliminate the need for traditional reagents is a key goal. For instance, methods for iodosulfenylation of alkynes that use only iodine and disulfides, achieving 100% atom economy, serve as a model for developing similar strategies for incorporating the (4-bromophenyl)diazenyl moiety. rsc.org

Water-Based and Solvent-Free Reactions: The use of water as a solvent or conducting reactions under solvent-free conditions is a cornerstone of sustainable chemistry. acs.org Developing robust methods for the synthesis of (4-bromophenyl)diazene in aqueous media or neat conditions will be a significant step forward. acs.org

One-Pot Procedures: Designing multi-step syntheses that can be carried out in a single reaction vessel without the isolation of intermediates improves efficiency and reduces solvent usage and waste generation. acs.org An example includes the in-situ formation of nitrosobenzene (B162901) derivatives from anilines followed by reductive dimerization to azoxybenzenes, which can be adapted for diazene (B1210634) synthesis. acs.org

A comparative table of green chemistry metrics for a hypothetical sustainable synthesis of (4-bromophenyl)diazene is presented below, illustrating the desired improvements over classical methods.

MetricClassical SynthesisSustainable Synthesis
Atom Economy Low to ModerateHigh (>90%)
E-Factor HighLow (<1)
Solvent Usage High (often chlorinated)Minimal (water or solvent-free)
Reagent Type Stoichiometric, often hazardousCatalytic, benign
Energy Input Often requires heatingRoom temperature or mild heating

Exploration of Novel Reactivity Manifolds under Mild Conditions (e.g., photocatalysis, electrochemistry)

The activation of (4-bromophenyl)diazene and its precursors under mild conditions using light or electricity is a rapidly emerging area of research. These methods offer alternative energy sources to traditional thermal heating, often leading to unique reactivity and improved selectivity. sintef.no

Photocatalysis: Visible-light photoredox catalysis has become a powerful tool in organic synthesis for forging new bonds under mild conditions. nih.gov In the context of (4-bromophenyl)diazene chemistry, future research could explore:

PCET-mediated Synthesis: Proton-coupled electron transfer (PCET) processes, activated by photocatalysts, can enable the formation of diazenes from more readily available precursors under neutral and mild conditions, avoiding harsh oxidants or reductants. acs.org

Radical-based Functionalization: The generation of radical intermediates from (4-bromophenyl)diazene or its synthetic precursors via photocatalysis can open up new avenues for C-C and C-heteroatom bond formation. nih.gov

Electrochemistry: Electrochemical methods provide a reagent-free way to perform redox reactions, offering high levels of control over the reaction potential. nih.gov Future directions in this area include:

Electrosynthesis of Diazenes: Developing electrochemical methods for the oxidative coupling of anilines to form (4-bromophenyl)diazene, potentially in undivided cells to improve efficiency.

Reductive and Oxidative Transformations: Utilizing the electrode potential to control the selective reduction or oxidation of the diazene or bromo-substituted ring, enabling functional group transformations that are challenging with chemical reagents.

Both photocatalysis and electrochemistry share the advantage of operating at or near room temperature, reducing energy consumption and often leading to cleaner reaction profiles. nih.gov The interplay between the excited state reactivity in photocatalysis and the ground state electron transfer in electrochemistry provides a rich landscape for discovering novel transformations. nih.gov

Design of Next-Generation Reagents and Catalytic Systems Utilizing Brominated Aryl Diazene Motifs

The (4-bromophenyl)diazenyl moiety can be incorporated into more complex molecular architectures to create novel reagents and catalysts with unique properties and functionalities.

Advanced Reagents:

Photo-switchable Ligands: The azobenzene (B91143) unit is a well-known photoswitch. Incorporating the (4-bromophenyl)diazenyl group into ligands for transition metals could allow for the photochemical control of catalytic activity. The bromine atom provides a handle for further functionalization or can influence the electronic properties of the ligand.

Multi-functional Reagents: Designing molecules where the (4-bromophenyl)diazenyl group acts in concert with other reactive sites. For instance, reagents that can participate in both azocoupling reactions and cross-coupling reactions via the C-Br bond.

Novel Catalytic Systems:

Heterogeneous Catalysts: Anchoring (4-bromophenyl)diazene-containing complexes onto solid supports like reduced graphene oxide can lead to recyclable catalysts. acs.org For example, RuPdy alloy nanoparticles supported on rGO have shown catalytic activity for the synthesis of aromatic azo derivatives. acs.org

Metal-Organic Frameworks (MOFs): Using brominated aryl diazenes as linkers in the construction of MOFs could create materials with interesting photophysical properties or catalytic activity, where the pores of the MOF can influence substrate selectivity.

Deaminative Functionalization Catalysis: The development of catalytic systems that generate diazenes in situ from amines for subsequent deaminative functionalization is a promising area. nih.gov This allows the C-N bond of an amine to be efficiently converted into C-halogen, C-H, C-O, C-S, and C-C bonds. nih.gov

The following table outlines potential catalytic systems incorporating the (4-bromophenyl)diazene motif and their envisioned applications.

Catalyst Type(4-Bromophenyl)diazene RolePotential Application
Photoswitchable Ligand-Metal Complex Photocontrolled Ligand GeometrySwitchable Catalysis
Supported Nanoparticles Precursor/Component of Azo ProductHydrogenation/Dehydrogenation
MOF Linker Structural and Functional UnitGas Sorption, Sensing, Catalysis
In Situ Generated Diazene Catalyst Reactive IntermediateDeaminative Functionalization

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The unique properties of the (4-bromophenyl)diazene moiety, particularly the photoswitchable azo group and the reactive C-Br bond, make it an attractive building block for materials science and supramolecular chemistry. supramolecularbiomaterials.comnumberanalytics.com

Materials Science:

Liquid Crystals: The rod-like shape of many azobenzene derivatives, including (4-bromophenyl)diazene, makes them suitable candidates for the design of liquid crystalline materials. The photoswitchable nature of the azo bond could be used to modulate the phase behavior of the liquid crystal with light.

Polymers and Dendrimers: Incorporation of (4-bromophenyl)diazene into polymer backbones or as pendant groups can lead to photoresponsive polymers. These materials could find applications in areas such as data storage, smart coatings, and controlled drug release. The bromine atom serves as a convenient point for grafting onto polymer chains.

Supramolecular Chemistry:

Self-Assembled Monolayers (SAMs): (4-Bromophenyl)diazenes can be used to form SAMs on various surfaces. The orientation of the molecules in the monolayer could be controlled by light, altering the surface properties (e.g., wettability, adhesion).

Supramolecular Gels: The formation of gels through non-covalent interactions involving (4-bromophenyl)diazene could lead to "smart" materials that respond to external stimuli like light or temperature. numberanalytics.com

Crystal Engineering: The bromine atom can participate in halogen bonding, a directional non-covalent interaction that can be used to control the packing of molecules in the solid state. researchgate.netmdpi.com This allows for the design of crystals with specific topologies and properties.

The synergy between organic synthesis, materials science, and supramolecular chemistry will be crucial for translating the molecular properties of (4-bromophenyl)diazene into functional materials and systems. supramolecularbiomaterials.comnumberanalytics.com

Advanced Characterization Techniques for In Situ Monitoring of Complex Reaction Systems

Understanding the mechanisms of reactions involving (4-bromophenyl)diazene is key to optimizing existing methods and discovering new transformations. Advanced characterization techniques that allow for the real-time monitoring of reactions are invaluable in this endeavor.

Spectroscopic and Spectrometric Methods:

In Situ NMR and IR Spectroscopy: These techniques can provide real-time information on the concentrations of reactants, intermediates, and products as a reaction proceeds. This is particularly useful for studying fast reactions or identifying transient intermediates. researchgate.net

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize reactive intermediates in the gas phase, providing insights into reaction mechanisms.

Raman Spectroscopy: This can be a powerful tool for monitoring reactions, especially for heterogeneous catalytic systems. acs.org

Crystallographic and Surface Analysis:

Single-Crystal X-ray Diffraction: While not an in-situ technique for solution-phase reactions, obtaining crystal structures of reactants, products, and stable intermediates provides definitive structural information that is crucial for mechanistic understanding. researchgate.netiucr.org Hirshfeld surface analysis can be used to investigate intermolecular interactions in the crystal. iucr.org

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): For reactions occurring on surfaces, such as the formation of SAMs, these techniques can provide real-time imaging at the molecular level.

By combining these advanced characterization techniques with kinetic studies and computational modeling, a much deeper understanding of the reaction pathways, transition states, and intermediate species in (4-bromophenyl)diazene chemistry can be achieved.

Q & A

Q. What are the common synthetic routes for preparing (4-bromophenyl)diazene derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : (4-Bromophenyl)diazene derivatives are typically synthesized via diazo coupling reactions. For example, 1-(4-Bromophenyl)-2-(2,4-dimethoxyphenyl)diazene (9b) is prepared by reacting 1,3-dipyrrolidinylbenzene with 4-bromophenyl diazonium salts under controlled pH and temperature (5–10°C). Optimization includes adjusting stoichiometric ratios (e.g., 1:1 for amine and triazine precursors) and using catalysts like tin tetrachloride for azide reduction steps . Yield improvements (e.g., 71% for amine intermediates) are achieved via column chromatography and inert atmosphere conditions .

Q. How can spectroscopic techniques such as NMR and MS be employed to characterize (4-bromophenyl)diazene compounds?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For (E)-1-(4-Bromophenyl)-2-(4-iodophenyl)diazene (1l), the aromatic protons resonate at δ 7.2–8.1 ppm, while the ¹³C NMR shows distinct signals for bromo (C-Br: ~105 ppm) and azo (N=N: ~145 ppm) groups .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ions. For example, 1-(4-Bromophenyl)-2-(4-nitrophenyl)diazene shows a parent ion at m/z 323.61 (C₁₄H₁₂BrClN₂) .

Q. What factors influence the thermal stability of (4-bromophenyl)diazene intermediates, and how can decomposition pathways be monitored?

  • Methodological Answer : Stability is affected by substituent electron-withdrawing groups (e.g., nitro groups reduce stability). Thermolytic decomposition is monitored via differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS). For instance, deuterium isotope tracing reveals hydrogen/deuterium exchange precedes diazene decomposition, suggesting a concerted mechanism .

Advanced Research Questions

Q. How do computational approaches, including quantum simulations, enhance the understanding of (4-bromophenyl)diazene's structural and electronic properties?

  • Methodological Answer : Quantum computing (e.g., Google’s Sycamore processor) simulates diazene isomerization, modeling hydrogen positional changes during isomer transitions. Density functional theory (DFT) calculations predict electronic transitions, such as the 1n,π→3π,π energy gap (~3.5 ps lifetime), validated by UV-Vis and transient absorption spectroscopy .

Q. What experimental designs are effective for studying photochemical reaction mechanisms in (4-bromophenyl)diazene derivatives?

  • Methodological Answer : Use microsecond flash photolysis to track excited-state dynamics. For example, excitation at 355 nm (1π,π* state) induces C-N bond dissociation, with intersystem crossing rates (κisc = 4.8 × 10⁹ s⁻¹) quantified via time-resolved fluorescence. Solvent polarity effects (e.g., acetonitrile vs. toluene) are analyzed to differentiate intramolecular energy transfer efficiency (~76%) .

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data, such as misidentified peaks or unexpected reaction products?

  • Methodological Answer : Cross-validate data using multiple techniques. For instance, misidentification of dimethyl diazene as acetone in VOC analysis was corrected via expanded GC-MS/MS fragmentation patterns and third-party toxicological reviews . For NMR discrepancies, variable-temperature (VT-NMR) experiments clarify dynamic effects like rotamer interconversion .

Q. What methodologies are used to investigate polymorphism in (4-bromophenyl)diazene derivatives, and how do polymorphic forms impact material properties?

  • Methodological Answer : Polymorph screening involves solvent evaporation under varying temperatures. Mechanical properties (elasticity, brittleness) are tested via nanoindentation and single-crystal XRD to correlate packing motifs (e.g., herringbone vs. layered structures) with behavior. For 4-bromophenyl benzoate derivatives, reversible bending in Form I vs. irreversible fracture in Form II is linked to halogen bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.